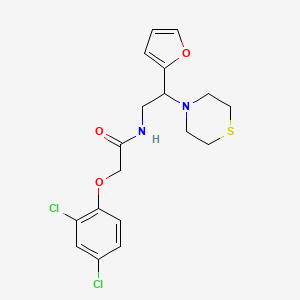

2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group attached to an acetamide backbone. The nitrogen of the acetamide is substituted with a thiomorpholinoethyl moiety bearing a furan-2-yl group. Thiomorpholine, a sulfur-containing heterocycle, and the furan ring introduce distinct electronic and steric properties, which may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O3S/c19-13-3-4-16(14(20)10-13)25-12-18(23)21-11-15(17-2-1-7-24-17)22-5-8-26-9-6-22/h1-4,7,10,15H,5-6,8-9,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUDEWVRUCFPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2,4-dichlorophenoxyacetic acid, which is then reacted with a furan derivative and thiomorpholine under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would typically include the purification of intermediates and the final product through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring and thiomorpholine moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorophenoxy group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can yield a variety of substituted phenoxy derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The furan and thiomorpholine moieties may contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study : A study on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value determined at 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

- Case Study : In a murine model of acute inflammation, administration of this compound resulted in significant reductions in edema and levels of inflammatory markers such as TNF-alpha and IL-6.

PPAR Ligand Activity

Research indicates that derivatives of this compound may act as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.

Agricultural Applications

The compound's herbicidal activity has been explored due to its structural similarity to known herbicides. Its ability to inhibit specific plant growth processes makes it a candidate for developing new herbicides that target resistant weed species.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization: The furan-thiomorpholinoethyl group in the target compound warrants further study to assess its impact on pharmacokinetics (e.g., logP, metabolic half-life) compared to pyridine or thiazole analogs.

- Biological Screening: No direct data on the target compound’s activity exists in the provided evidence. Prioritize assays for COX-2 inhibition, auxin receptor binding, or antimicrobial activity based on structural parallels .

- Synthetic Routes : Evidence suggests condensation with chloral hydrate and thiourea addition as viable pathways for analogous compounds, which could be adapted for synthesizing the target molecule .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a synthetic derivative that combines a dichlorophenoxy group with a furan moiety and a thiomorpholine structure. This unique combination suggests potential biological activities, particularly in pharmacology and agrochemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure features:

- A dichlorophenoxy group, known for herbicidal properties.

- A furan ring, which is often associated with various biological activities.

- A thiomorpholine moiety that may influence the compound's pharmacokinetics and receptor interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

- Antimicrobial Properties : Some derivatives of dichlorophenoxy compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Studies have indicated that furan-containing compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Herbicidal Effects : The dichlorophenoxy component is known for its herbicidal activity, potentially allowing this compound to be effective in agricultural applications.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymatic Activity : Compounds with furan and thiomorpholine structures often act as enzyme inhibitors. This can disrupt metabolic pathways in microorganisms or cancer cells.

- Receptor Modulation : The presence of the dichlorophenoxy group suggests potential interactions with plant growth regulators or receptors involved in signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various dichlorophenoxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antibacterial activity, particularly against resistant strains.

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal demonstrated that a related furan-containing compound significantly reduced the viability of breast cancer cells. The study attributed this effect to the induction of apoptosis and modulation of key signaling pathways involved in cell survival.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide, and how can yield be improved?

- Methodology :

- Multi-step synthesis : Start with 2,4-dichlorophenol as the phenoxy precursor. React with chloroacetyl chloride to form the acetamide backbone, followed by coupling with a thiomorpholine-ethyl intermediate. Use coupling agents like DCC/HOBt for amide bond formation .

- Yield optimization : Monitor reaction conditions (e.g., temperature, solvent polarity). For example, highlights a similar 11-step synthesis with 2–5% yield, suggesting the need for catalytic optimization (e.g., palladium catalysts for cross-coupling steps) .

- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethyl acetate/hexane) to isolate high-purity product.

Q. How can structural elucidation be performed for this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm intramolecular interactions (e.g., C–H···O hydrogen bonds) and molecular geometry, as demonstrated for analogous compounds in and .

- Spectroscopy : Use / NMR to verify substituent positions (e.g., furan and thiomorpholine protons at δ 6.3–7.1 ppm and δ 2.5–3.8 ppm, respectively). Compare with computed spectra from PubChem data .

- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with expected [M+H] ion.

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold). emphasizes purity validation for intermediates .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C expected for similar acetamides) .

- Hygroscopicity testing : Store samples under controlled humidity (40–60% RH) to monitor stability, as moisture can hydrolyze thiomorpholine groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Functional group substitution : Replace the furan ring with thiophene ( ) or modify the thiomorpholine moiety to a piperazine () to study effects on receptor binding .

- Pharmacophore modeling : Use Schrödinger Suite or AutoDock to map electrostatic/hydrophobic interactions. ’s PubChem-derived InChI data can parameterize ligand-receptor docking .

- In vitro assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for neuroactive compounds) with IC comparisons .

Q. What computational methods predict metabolic pathways and potential toxicity?

- Methodology :

- In silico metabolism : Use ADMET Predictor or MetaPrint2D to identify likely Phase I/II metabolites (e.g., furan ring oxidation or thiomorpholine S-oxidation) .

- Toxicity screening : Apply Derek Nexus to assess mutagenicity alerts (e.g., dichlorophenoxy groups may flag as electrophilic) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles .

Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodology :

- Batch variability analysis : Compare synthesis protocols (e.g., ’s low-yield route vs. optimized catalytic methods) to identify impurity-driven discrepancies .

- Assay standardization : Replicate bioactivity tests under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Orthogonal validation : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanism .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.